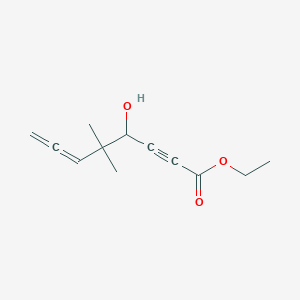
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester is a chemical compound with the molecular formula C12H14BrNO3. It is known for its unique structure, which includes a bromophenyl group and an oxobutyl group attached to a carbamic acid ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester typically involves the reaction of 4-bromophenyl isocyanate with 3-oxobutyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
4-bromophenyl isocyanate+3-oxobutyl alcohol→Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of bromophenyl oxides.
Reduction: Formation of 4-bromophenyl(3-hydroxybutyl)carbamic acid methyl ester.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The oxobutyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (4-chlorophenyl)(3-oxobutyl)-, methyl ester
- Carbamic acid, (4-fluorophenyl)(3-oxobutyl)-, methyl ester
- Carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester
Uniqueness
Carbamic acid, (4-bromophenyl)(3-oxobutyl)-, methyl ester is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
845618-99-7 |
|---|---|
Molekularformel |
C12H14BrNO3 |
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
methyl N-(4-bromophenyl)-N-(3-oxobutyl)carbamate |
InChI |
InChI=1S/C12H14BrNO3/c1-9(15)7-8-14(12(16)17-2)11-5-3-10(13)4-6-11/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
UCBBJCQEEAOXDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCN(C1=CC=C(C=C1)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)

![1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B14187383.png)


![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14187407.png)

![N-[4-(hexylamino)phenyl]hexanamide](/img/structure/B14187419.png)


![N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14187440.png)
![N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14187446.png)
